3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine
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Overview
Description
3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, piperazine, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the pyridazine ring under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl, or aryl groups, onto the heterocyclic rings.
Scientific Research Applications
3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Shares the oxadiazole ring but differs in the overall structure and properties.
5-Methyl-1,3,4-oxadiazol-2-amine: Contains the oxadiazole ring but lacks the piperazine and pyridazine rings.
4-Amino-1,2,5-oxadiazole-3-carbonitrile: Another oxadiazole derivative with different functional groups and applications.
Uniqueness
The uniqueness of 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N6O/c1-9-17-20-12(23-9)8-21-4-6-22(7-5-21)11-3-2-10(18-19-11)13(14,15)16/h2-3H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUGWBXQISTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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